molecular formula C10H12O B7767005 5,6,7,8-Tetrahydro-2-naphthol CAS No. 21664-09-5

5,6,7,8-Tetrahydro-2-naphthol

Cat. No.: B7767005
CAS No.: 21664-09-5
M. Wt: 148.20 g/mol
InChI Key: UMKXSOXZAXIOPJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been used as a model compound in the study of photochemical transformation of 17β-estradiol (a natural estrogenic steroid) and 17α-ethinylestradiol (a synthetic oral contraceptive) . This suggests that it may interact with similar targets as these compounds, potentially influencing estrogen receptors or related pathways.

Mode of Action

As a model compound in the study of photochemical transformation of certain steroids , it likely interacts with its targets in a manner that influences these transformations

Biochemical Pathways

Given its use in studies of photochemical transformations of steroids , it may be involved in pathways related to steroid metabolism or signaling. Further investigation is required to confirm this and identify the downstream effects.

Result of Action

Its role as a model compound in studies of photochemical transformations of steroids

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-2-naphthol plays a significant role in biochemical reactions, particularly in the study of photochemical transformations of steroidal compounds such as 17β-estradiol and 17α-ethinylestradiol . It interacts with various enzymes and proteins involved in these transformations. For instance, it has been observed to form hydrogen bonds with triethylamine in different solvents, which affects its fluorescence emission . These interactions are crucial for understanding the compound’s behavior in different biochemical environments.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by interacting with cell signaling pathways and gene expression. The compound’s ability to form hydrogen bonds and ion pairs with other molecules can affect cellular metabolism and the overall cellular environment . These interactions can lead to changes in cell signaling pathways, potentially altering gene expression and cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form hydrogen bonds and ion pairs with other molecules, influencing enzyme activity and gene expression . The compound’s ability to quench fluorescence emission in the presence of triethylamine suggests that it can interact with excited states of molecules, affecting their energy states and subsequent reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by the surrounding environment, including the presence of other chemicals and the polarity of solvents . Long-term studies have shown that its interactions with other molecules can lead to changes in cellular function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects, potentially leading to cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its activity and function. The compound’s distribution is influenced by its chemical properties and the cellular environment, highlighting the importance of studying its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function

Preparation Methods

5,6,7,8-Tetrahydro-2-naphthol can be synthesized through various methods. One common synthetic route involves the partial reduction of 1-naphthol using catalytic hydrogenation . This process typically employs homogeneous or heterogeneous catalysts under controlled conditions to achieve the desired reduction. Industrial production methods often utilize similar catalytic hydrogenation techniques to produce this compound on a larger scale .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKXSOXZAXIOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870851
Record name 5,6,7,8-Tetrahydro-2-naphthalenol
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-78-6, 21664-09-5
Record name 5,6,7,8-Tetrahydro-2-naphthol
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Record name 5,6,7,8-Tetrahydro-2-naphthol
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Record name 5,6,7,8-Tetrahydro-2-naphthol
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Record name 5,6,7,8-Tetrahydro-2-naphthalenol
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Record name 5,6,7,8-tetrahydro-2-naphthol
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Record name 5,6,7,8-TETRAHYDRO-2-NAPHTHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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